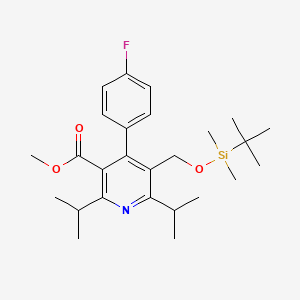

![molecular formula C23H32N6O4S B562634 2-[2-乙氧基-5-[4-(1,1,2,2,2-五氘代乙基)哌嗪-1-基]磺酰苯基]-5-甲基-7-丙基-3H-咪唑并[5,1-f][1,2,4]三嗪-4-酮 CAS No. 1189685-70-8](/img/structure/B562634.png)

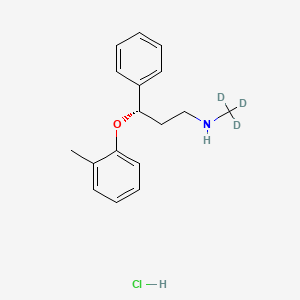

2-[2-乙氧基-5-[4-(1,1,2,2,2-五氘代乙基)哌嗪-1-基]磺酰苯基]-5-甲基-7-丙基-3H-咪唑并[5,1-f][1,2,4]三嗪-4-酮

描述

Vardenafil-d5 is intended for use as an internal standard for the quantification of vardenafil by GC- or LC-MS. Vardenafil is a potent inhibitor of phosphodiesterase 5 (PDE5; IC50s = 0.2-1.2 nM) and PDE6 (IC50 = 2 nM). It is selective for PDE5 and PDE6 over PDE1 and PDE11 (IC50s = 230 and 130 nM, respectively). Vardenafil (4 mg/kg per day for three weeks) improves erectile function in a rat model of acute arteriogenic erectile dysfunction by increasing intracavernous pressure and mean arterial pressure, and this effect persists for at least two weeks following the end of treatment. Chronic vardenafil administration at a dose of 2 mg/kg for five weeks to subordinate mice reduces the latency to mount and increases the frequency of mounting behavior. Formulations containing vardenafil have been used in the treatment of erectile dysfunction.

科学研究应用

补充剂中的鉴定和分析

- 在针对勃起功能障碍而销售的膳食补充剂中鉴定出一种与 2-[2-乙氧基-5-[4-(1,1,2,2,2-五氘代乙基)哌嗪-1-基]磺酰苯基]-5-甲基-7-丙基-3H-咪唑并[5,1-f][1,2,4]三嗪-4-酮 结构类似的伐地那非类似物。该化合物使用乙醇萃取和柱色谱法分离,其结构通过核磁共振、质谱和 LC/MS/MS 技术确定 (Lai 等人,2020)。

合成和抗菌活性

- 已经探索了新型 1,2,4-三唑衍生物的合成,包括与目标化合物相关的结构。这些化合物对各种测试微生物显示出良好或中等的抗菌活性 (Bektaş 等人,2007)。

合成和抗增殖活性

- 合成了结构上类似于目标化合物的新衍生物,并评估了其对人类癌细胞系的抗增殖作用。本研究中的化合物表现出有希望的活性,表明具有开发抗癌剂的潜力 (Mallesha 等人,2012)。

作为血清素受体拮抗剂的潜力

- 制备了与所讨论化合物具有结构相似性的哌嗪衍生物,作为潜在的 5-HT7 受体拮抗剂。这些化合物显示出显着的拮抗活性,突出了它们在治疗应用中的潜力 (Yoon 等人,2008)。

新型合成技术

- 已应用微波辅助无溶剂合成等先进合成方法来创建与目标化合物结构相关的化合物。这些方法提供了生产此类化合物的有效且环保的方法 (Mahesh 等人,2005)。

作用机制

Target of Action

Vardenafil-d5, also known as 2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is the major cyclic guanosine monophosphate (cGMP) hydrolyzing enzyme in the corpus cavernosum of the penis . It plays a crucial role in the regulation of nitric oxide-mediated smooth muscle relaxation .

Mode of Action

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . Vardenafil-d5 inhibits PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . This inhibition allows for increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The primary biochemical pathway affected by Vardenafil-d5 involves the nitric oxide (NO)-cGMP pathway . The binding of NO to the heme moiety of soluble guanylyl cyclase within the vascular smooth muscle of the resistance arteries and the trabeculae of the corpora cavernosa activates guanylyl cyclase . This leads to the formation of cGMP from GTP . Elevated levels of intracellular cGMP lead to smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

Vardenafil-d5 is rapidly absorbed with a Tmax of approximately 40 minutes . It is more slowly metabolized with a half-life (T1/2) of about 4 hours . The absolute bioavailability of Vardenafil-d5 is 14.5%, compared to 40% for sildenafil . Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism .

Result of Action

The inhibition of PDE5 by Vardenafil-d5 results in increased levels of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum . This results in an erection . Vardenafil-d5 has been shown to restore erectile function to the normal range in a substantial proportion of men with erectile dysfunction .

Action Environment

The efficacy of Vardenafil-d5 can be influenced by various environmental factors. For instance, the consumption of high-fat meals can retard the intestinal absorption of the drug . Additionally, coadministration of CYP3A4 inhibitors can affect the hepatic metabolism of Vardenafil-d5 . Therefore, the timing of drug administration relative to meals and the use of other medications should be considered to optimize the drug’s action, efficacy, and stability.

生化分析

Biochemical Properties

Vardenafil-d5 plays a significant role in biochemical reactions, particularly in the nitric oxide signal transduction pathway within smooth muscle cells . It interacts with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . The interaction with these enzymes is crucial in regulating intracellular cGMP concentrations, which mediate smooth muscle relaxation .

Cellular Effects

Vardenafil-d5 has profound effects on various types of cells and cellular processes. It influences cell function by increasing blood flow into the penis, resulting in an erection . This is achieved through its impact on cell signaling pathways, specifically the nitric oxide-mediated pathway .

Molecular Mechanism

The molecular mechanism of action of Vardenafil-d5 involves inhibiting the degradation of cGMP, allowing increased blood flow into the penis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Vardenafil-d5 vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are yet to be fully studied, it’s known that the compound’s efficacy is dose-dependent .

Metabolic Pathways

Vardenafil-d5 is involved in the nitric oxide-mediated pathway, interacting with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . These interactions can affect metabolic flux or metabolite levels .

属性

IUPAC Name |

2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKRCOLJRRGGV-QKLSXCJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678736 | |

| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189685-70-8 | |

| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

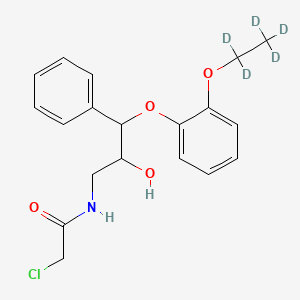

![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)